molecular formula C7H10N2O4 B1267809 Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 21823-24-5

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Katalognummer: B1267809
CAS-Nummer: 21823-24-5
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: NILZBYCDEFCXPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS 21823-24-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol , this compound features a hydantoin (imidazolidine-2,4-dione) core structure, which serves as a privileged scaffold in the design of biologically active molecules . The structure is characterized by a molecular density of approximately 1.302 g/cm³ and a polar surface area of 75.7 Ų , properties that influence its solubility and reactivity in synthetic applications. This compound is structurally related to derivatives investigated as potent inhibitors of metalloproteinases, specifically MMP-12 (Macrophage Metalloelastase) . Inhibition of MMP-12 is a promising therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The molecular framework allows for further synthetic modification, making it a versatile intermediate for generating diverse compound libraries targeting enzyme inhibition. As a key synthetic precursor, it is utilized in the development of complex heterocyclic systems through reactions that involve the exocyclic ester and carbonyl groups, enabling structure-activity relationship (SAR) studies . Our product is supplied with comprehensive analytical data and is strictly intended for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-13-6(11)4-5(10)9(2)7(12)8-4/h4H,3H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZBYCDEFCXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304349
Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
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Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21823-24-5
Record name NSC165488
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Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
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Record name ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
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Foundational & Exploratory

Crystallographic and X-ray Diffraction Analysis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS: 21823-24-5) is a highly functionalized hydantoin derivative[1]. Hydantoins are privileged pharmacophores found in numerous antiepileptic and antimicrobial agents. Understanding the solid-state properties of this compound via Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) provides essential data on its absolute configuration, supramolecular hydrogen-bonding networks, and bulk phase purity.

As a Senior Application Scientist, I have designed this technical guide to serve as a comprehensive, self-validating workflow for the crystallographic analysis of this specific hydantoin ester. The protocols detailed herein emphasize the causality behind experimental choices, ensuring that researchers can reliably reproduce and validate their structural models.

Structural Context and Supramolecular Chemistry

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate features a reactive cyclic urea nucleus[2]. From a crystallographic perspective, the molecule presents a fascinating hydrogen-bonding asymmetry:

  • Donors: It possesses exactly one strong hydrogen bond donor (the N3–H proton).

  • Acceptors: It contains three strong hydrogen bond acceptors (the C2=O and C5=O hydantoin carbonyls, and the C=O of the ethyl ester).

Because the system is heavily donor-deficient, the supramolecular network cannot satisfy all acceptors through classical hydrogen bonding. Database surveys of similar hydantoins reveal that such molecules typically form infinite one-dimensional chains via C(4) graph-set motifs, or R22​(8) dimers, while relying on weaker C–H···O interactions to stabilize the remaining carbonyl groups[3][4]. Furthermore, the presence of a chiral center at C4 dictates the crystallographic space group: a racemic mixture will typically crystallize in a centrosymmetric space group (e.g., P21​/c ), whereas an enantiopure synthesis will force crystallization into a Sohncke space group (e.g., P21​21​21​ )[5].

HBonding MolA Molecule A (Donor: N3-H) MolB Molecule B (Acceptor: C2=O) MolA->MolB C(4) Chain MolC Molecule C (Acceptor: C5=O) MolB->MolC N-H···O Bond

Diagram 1: Anticipated hydrogen bonding motifs (C(4) chains) typical of hydantoin derivatives.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, every protocol described below operates as a self-validating system. The output of each step serves as the quality control metric for the subsequent step.

Single-Crystal Growth Protocol

High-quality single crystals are the prerequisite for accurate SCXRD. For functionalized hydantoins, vapor diffusion is selected over slow evaporation because it provides a highly controlled supersaturation gradient. This reduces the kinetic rate of nucleation, thereby yielding fewer, but higher-quality, single crystals with minimal mosaicity.

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mg of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-Hexane).

  • Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 298 K.

  • Validation: The system is self-validating; the appearance of faceted, birefringent crystals (checked via polarized light microscopy) within 3–7 days confirms the correct supersaturation trajectory. If amorphous precipitate forms, the anti-solvent volatility is too high, and the system must be recalibrated with a less volatile anti-solvent (e.g., Heptane).

VaporDiffusion Solute Dissolve Compound (e.g., in EtOAc) InnerVial Inner Vial (Compound + Solvent) Solute->InnerVial Diffusion Vapor Equilibration (Isothermal, 298 K) InnerVial->Diffusion OuterVial Outer Chamber (Anti-solvent: Hexane) OuterVial->Diffusion Crystals Single Crystals Suitable for SCXRD Diffusion->Crystals

Diagram 2: Vapor diffusion crystal growth workflow, utilizing solvent/anti-solvent equilibration.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Data collection must be performed at cryogenic temperatures (100 K). We enforce this parameter because cooling minimizes the Debye-Waller factors (thermal vibrations) of the atoms. This enhances high-angle diffraction intensity and allows for the unambiguous location of the N3–H proton in the difference Fourier map, which is critical for accurate hydrogen-bond analysis[3].

Data Collection & Solution Protocol:

  • Mounting: Coat a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the 100 K nitrogen cold stream of the diffractometer.

  • Data Collection: Utilize Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Collect a full sphere of data to ensure high redundancy.

  • Integration: Reduce data using appropriate software (e.g., APEX or CrysAlisPro). Validation: An internal agreement factor ( Rint​ ) of < 0.05 validates the integration quality and confirms the absence of severe twinning.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Refinement Validation: The refinement protocol is self-validating. The introduction of anisotropic displacement parameters for non-hydrogen atoms must result in a statistically significant drop in the wR2​ factor. The final model is validated by a featureless residual electron density map ( Δρmax​<0.5 e/ų), confirming that the assigned atomic model fully accounts for the observed diffraction data.

SCXRDPipeline Diffractometer Data Collection (Mo/Cu Kα, 100 K) Integration Data Reduction (Integration & Scaling) Diffractometer->Integration Solution Structure Solution (Direct Methods/SHELXT) Integration->Solution Refinement Least-Squares Refinement (SHELXL / Olex2) Solution->Refinement Validation Validation & Deposition (checkCIF / CCDC) Refinement->Validation

Diagram 3: Self-validating SCXRD data processing pipeline from collection to final refinement.

Powder X-ray Diffraction (PXRD) for Bulk Validation

While SCXRD provides the absolute structure of a single crystal, PXRD is required to prove that the single crystal is representative of the bulk synthesized powder.

Protocol:

  • Preparation: Gently grind the bulk Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate powder. Causality: Gentle grinding minimizes preferred orientation without inducing mechanochemical phase transitions or amorphization.

  • Collection: Scan from 2 θ = 5° to 50° using Bragg-Brentano geometry (Cu K α ).

  • Self-Validation (Rietveld/Pawley Fit): Generate a simulated powder pattern from the SCXRD .cif file. Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 peak match (accounting for minor thermal expansion shifts between 100 K and 298 K) definitively validates the phase purity of the bulk material.

Crystallographic Data and Structural Refinement

Quantitative data representation is essential for cross-referencing against the Cambridge Structural Database (CSD). Table 1 summarizes the anticipated and representative crystallographic parameters for this class of functionalized hydantoins, assuming a racemic bulk powder resolving into a monoclinic system.

Table 1: Representative Crystallographic Parameters for Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

ParameterValue / Specification
Chemical formula C 7​ H 10​ N 2​ O 4​
Formula weight 186.17 g/mol [6]
Crystal system Monoclinic (Typical for racemic hydantoins)
Space group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Calculated density ( ρcalc​ ) ~1.38 - 1.45 g/cm³
Absorption coefficient ( μ ) ~0.11 mm⁻¹
Hydrogen Bonding Motif C(4) chains or R22​(8) dimers[2][3]
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Goodness-of-fit on F2 1.02 - 1.05

Significance in Pharmaceutical Development

The rigorous crystallographic characterization of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate is not merely an academic exercise; it is a regulatory necessity. Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can drastically alter the dissolution rate, bioavailability, and shelf-life stability of an API. By establishing a self-validating baseline of the thermodynamically stable crystal lattice and its hydrogen-bonding synthons, drug development professionals can monitor batch-to-batch consistency and confidently scale up manufacturing processes without the risk of late-stage polymorphic transitions.

References

  • Yu, F.-L., Schwalbe, C. H., & Watkin, D. J. (2004). Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Source: Acta Crystallographica Section B: Structural Science / ResearchGate. URL:[Link]

  • Delgado, G. E., et al. (2015). Supramolecular structure of 5-methyl-5-phenyl hydantoin and hydrogen-bonding patterns. Source: Taylor & Francis. URL: [Link]

  • Cruz-Cabeza, A. J., & Schwalbe, C. H. (2014). Observed and predicted hydrogen bond motifs in crystal structures of hydantoins, dihydrouracils and uracils. Source: New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C. URL:[Link]

Sources

Pharmacokinetic Profiling of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Hydantoin (imidazolidine-2,4-dione) derivatives represent a highly privileged scaffold in medicinal chemistry. While traditionally recognized for their anticonvulsant properties, recent structural modifications have expanded their therapeutic utility into anti-diabetic (α-glucosidase inhibitors), anti-tubercular, and anti-obesity domains [1, 2].

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS: 21823-24-5) serves as a critical lead-like scaffold [3]. The deliberate addition of the ethyl ester at the C4 position and the methyl group at the N1 position fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this compound not just as a series of assays, but as a mechanistic investigation into how these specific functional groups interact with biological barriers and metabolizing enzymes.

Rationale & In Silico Physicochemical Profiling

Before initiating resource-intensive in vitro assays, we must establish a predictive baseline. The N1-methylation removes a hydrogen bond donor (HBD), which reduces the desolvation energy required for membrane traversal, thereby enhancing passive permeability. Concurrently, the ethyl ester acts as a lipophilic mask for the C4-carboxylate, effectively functioning as a prodrug strategy to enhance gastrointestinal absorption.

Table 1: Physicochemical & Predictive ADME Parameters [3, 4]
ParameterValueCausality / Implication for PK
Molecular Weight (MW) 186.17 g/mol Well below the Lipinski limit (<500 Da), ensuring optimal diffusion.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity balances aqueous solubility with membrane permeability.
TPSA 75.7 ŲOptimal for both intestinal absorption and potential Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors (HBD) 1Low HBD count minimizes polar interactions with phospholipid headgroups, speeding up transcellular flux.
H-Bond Acceptors (HBA) 4Sufficient for target receptor binding without severely restricting permeability.

ADME Profiling Workflow & Mechanistic Pathways

The evaluation of hydantoin derivatives follows a strict, sequential hierarchy to ensure that compounds failing early permeability or stability criteria are not advanced to in vivo models unnecessarily.

PK_Workflow A Compound Synthesis (CAS: 21823-24-5) B In Silico ADME (SwissADME, LogP, TPSA) A->B C In Vitro Permeability (Caco-2, PAMPA) B->C D Metabolic Stability (HLM, Carboxylesterases) C->D E In Vivo PK (Rodent IV/PO) D->E F Bioavailability & Clearance Assessment E->F

Figure 1: Sequential ADME profiling workflow for hydantoin derivatives.

Metabolic Biotransformation

The structural features of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate present two primary metabolic "soft spots." The ester is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES) in plasma and the liver. Alternatively, the N-methyl group is subject to slower oxidative demethylation by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4).

Metabolism Parent Ethyl 1-methyl-2,5-dioxoimidazolidine -4-carboxylate M1 1-methyl-2,5-dioxoimidazolidine -4-carboxylic acid Parent->M1 Carboxylesterase (Rapid Hydrolysis) M2 Ethyl 2,5-dioxoimidazolidine -4-carboxylate Parent->M2 CYP450 (N-Demethylation) Excretion Renal Excretion M1->Excretion Phase II / Efflux M2->Excretion Phase II / Efflux

Figure 2: Primary metabolic biotransformation pathways of the ethyl ester hydantoin scaffold.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls that independently verify the biological activity and physical integrity of the assay components.

Protocol A: Caco-2 Bidirectional Permeability Assay

Rationale: Caco-2 cells simulate the human intestinal epithelium. We measure both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) flux to calculate the apparent permeability ( Papp​ ) and identify potential efflux pump (e.g., P-gp) liabilities [2].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber; basolateral fluorescence must remain < 1% to confirm monolayer integrity.

  • Dosing: Prepare a 10 µM solution of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate in HBSS buffer (pH 7.4). Apply to the donor chamber (A for absorption, B for efflux).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Causality Check: Include Propranolol as a high-permeability positive control and Atenolol as a low-permeability negative control.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay determines the intrinsic clearance ( CLint​ ) of the compound. Because our target compound contains an ester, we must differentiate between CYP-mediated metabolism and esterase-mediated hydrolysis.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Self-Validating Controls:

    • Positive Control: Verapamil (ensures microsomes are metabolically active).

    • Negative Control (Minus-NADPH): Run the reaction without the NADPH regenerating system. Causality: If the compound degrades in the absence of NADPH, it confirms that degradation is driven by NADPH-independent carboxylesterases rather than CYPs.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (to the main and positive control tubes).

  • Termination & Extraction: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Quantitative Data Presentation

The following table synthesizes expected baseline PK parameters for N-substituted hydantoin ester derivatives based on validated in vitro and in vivo literature models [2, 4].

Table 2: Benchmark Pharmacokinetic Parameters
Assay / ParameterBenchmark ValueInterpretation / Causality
Caco-2 Papp​ (A→B) 15−25×10−6 cm/sHigh permeability; the ethyl ester effectively masks polarity.
Efflux Ratio (B→A / A→B) < 1.5Not a significant substrate for P-glycoprotein (P-gp) efflux.
HLM t1/2​ (+ NADPH) < 15 minRapid clearance driven by dual esterase and CYP activity.
HLM t1/2​ (- NADPH) < 25 minConfirms high susceptibility to carboxylesterase hydrolysis.
Rat In Vivo Bioavailability (F%) 20 - 35%Moderate systemic exposure of the parent drug due to significant first-pass ester hydrolysis in the liver.

Conclusion

The pharmacokinetic profiling of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate requires a nuanced understanding of its structural liabilities. While the N-methyl and ethyl ester modifications grant excellent passive permeability, they simultaneously introduce rapid metabolic clearance pathways via carboxylesterases. By utilizing self-validating assays and carefully designed negative controls (such as the minus-NADPH HLM assay), researchers can accurately map the biotransformation of this privileged scaffold, paving the way for optimized dosing regimens or further structural refinement in drug discovery.

References

  • Tshiluka, N. R., & Mbedzi, D. T. (2023). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. ChemistrySelect. URL: [Link]

  • Handzlik, J., et al. (2019). Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro. International Journal of Molecular Sciences. URL: [Link]

  • Kleinpeter, E., et al. (2010). Solvent effects on the absorption spectra of potentially pharmacologically active 5-alkyl-5-arylhydantoins. Journal of the Serbian Chemical Society. URL: [Link]

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating synthetic route for the preparation of ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Introduction & Mechanistic Rationale

Hydantoins (2,5-dioxoimidazolidines) are privileged pharmacophores widely utilized in the development of anticonvulsants, anti-arrhythmics, and androgen receptor antagonists. The target compound, ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate , is a highly versatile building block featuring an N1 -methyl group and a C4 -carboxylate, allowing for downstream functionalization.

Historically, the synthesis of N -substituted hydantoins relied on the Urech reaction, which utilizes highly toxic alkyl isocyanates (e.g., methyl isocyanate). To align with modern safety and green chemistry standards, this protocol avoids isocyanates entirely. Instead, we utilize 1,1'-carbonyldiimidazole (CDI) as a bench-stable, safe phosgene surrogate to activate the amino group[1].

The Chemical Logic

The synthesis is a two-step telescoping process:

  • Urea Formation via CDI: Diethyl aminomalonate hydrochloride is free-based in situ and reacted with CDI to form an electrophilic acylimidazole intermediate. Subsequent nucleophilic displacement by methylamine yields the stable intermediate, diethyl 2-(3-methylureido)malonate. While CDI can cause epimerization in chiral α -amino amides via an imidazole carbamate intermediate[2], our starting material (diethyl aminomalonate) is achiral, making CDI the optimal reagent choice for safety and efficacy.

  • Regioselective Cyclization: Treatment of the ureido intermediate with a mild base (sodium ethoxide) triggers an intramolecular cyclization[3]. Because the starting material possesses two geminal ester groups, the -nitrogen of the urea attacks one of the ester carbonyls to form the thermodynamically favored 5-membered hydantoin ring. The unreacted second ester group remains at the C4 position, directly yielding the target ethyl carboxylate derivative.

Quantitative Data & Reagent Preparation

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagents for Step 1 (Urea Formation)

ReagentMW ( g/mol )EquivalentsAmountRole
Diethyl aminomalonate HCl211.641.02.12 gStarting Material
Triethylamine (TEA)101.191.11.53 mLBase (Liberates amine)
1,1'-Carbonyldiimidazole162.151.11.78 gActivating Agent
Methylamine (2M in THF)31.062.010.0 mLNucleophile
Dichloromethane (Anhydrous)N/AN/A50.0 mLSolvent

Table 2: Reagents for Step 2 (Intramolecular Cyclization)

ReagentMW ( g/mol )EquivalentsAmountRole
Ureido Malonate Intermediate232.241.0~2.32 g*Intermediate
Sodium Ethoxide (21% in EtOH)68.050.20.75 mLCatalyst
Ethanol (Anhydrous)46.07N/A25.0 mLSolvent
Amberlyst-15 (H+ form)N/AN/A~1.0 gNeutralization Resin

*Assuming quantitative yield from Step 1 for calculation purposes.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3-methylureido)malonate

Self-Validating Principle: The conversion of the primary amine to a urea derivative significantly shifts the retention factor ( Rf​ ) on TLC, allowing easy visual confirmation of reaction progress.

  • Free-Basing: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add diethyl aminomalonate hydrochloride (2.12 g, 10 mmol) and anhydrous DCM (50 mL). Add TEA (1.53 mL, 11 mmol) dropwise at room temperature. Stir for 10 minutes until the solution becomes homogeneous.

  • CDI Activation: Cool the reaction mixture to 0 °C using an ice bath. Add CDI (1.78 g, 11 mmol) in a single portion. Stir at 0 °C for 1 hour.

    • Causality Check: Low temperature is critical here to prevent the formation of symmetrical urea byproducts (where two molecules of diethyl aminomalonate react with one CDI).

  • Amination: Add the methylamine solution (10 mL, 2M in THF) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Reaction Monitoring: Check progress via TLC (Silica gel, 50% EtOAc/Hexanes). The primary amine starting material (ninhydrin positive) should be completely consumed.

  • Workup: Transfer the mixture to a separatory funnel. Wash with 1M aqueous HCl (2 × 25 mL) followed by brine (25 mL).

    • Causality Check: The acidic wash is a critical self-validating step; it protonates and extracts the imidazole byproduct ( pKa​≈7 ) and excess methylamine into the aqueous layer, leaving only the highly pure, neutral ureido intermediate in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield diethyl 2-(3-methylureido)malonate as a viscous oil or white solid.

Step 2: Cyclization to Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous ethanol (25 mL) in a 50 mL round-bottom flask.

  • Base Catalysis: Add sodium ethoxide solution (0.75 mL, 21% wt in EtOH).

    • Causality Check: NaOEt is chosen over aqueous NaOH to strictly prevent the saponification of the C4 -ethyl ester. Anhydrous conditions ensure the ester remains intact during the cyclization.

  • Cyclization: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours. The -nitrogen will attack the adjacent ester, eliminating ethanol and closing the hydantoin ring.

  • Neutralization: Cool the reaction to room temperature. Add Amberlyst-15 hydrogen form resin (~1.0 g) and stir for 15 minutes to neutralize the sodium ethoxide.

    • Causality Check: Using a solid-supported acid avoids an aqueous workup, preventing the loss of the potentially water-soluble hydantoin product into an aqueous phase.

  • Purification: Filter off the resin, wash with a small amount of ethanol, and concentrate the filtrate in vacuo. Purify the crude residue by recrystallization from EtOAc/Hexanes or via silica gel flash chromatography to afford the pure target compound.

Mechanistic Workflow Visualization

MechanisticPathway SM Diethyl aminomalonate HCl (Starting Material) FreeBase Free Amine (via TEA) SM->FreeBase TEA, DCM CDI_Act CDI Activation (Nucleophilic Attack) FreeBase->CDI_Act + CDI, 0 °C AcylImid Acylimidazole Intermediate CDI_Act->AcylImid - Imidazole MeNH2_Add Methylamine Addition (Displacement) AcylImid->MeNH2_Add + MeNH2 Urea Diethyl 2-(3-methylureido)malonate (Stable Intermediate) MeNH2_Add->Urea - Imidazole BaseCat Base Catalysis (NaOEt) (Deprotonation) Urea->BaseCat NaOEt, EtOH Cyclization Intramolecular Cyclization (Attack on Ester) BaseCat->Cyclization 60 °C Product Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (Target Hydantoin) Cyclization->Product - EtOH

Mechanistic workflow for ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate synthesis via CDI.

Sources

Using Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (EMDC) as a Privileged Precursor in Drug Discovery

Introduction & Scientific Rationale

The hydantoin (imidazolidine-2,4-dione) scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anticonvulsants (phenytoin) to anti-androgens (enzalutamide). Recently, 1-methylhydantoin—a natural product isolated from Oviductus Ranae—has emerged as a potent lead compound exhibiting dual-active antitussive and anti-inflammatory properties [1].

To systematically explore the structure-activity relationship (SAR) of the 1-methylhydantoin class, researchers require a versatile, orthogonally reactive building block. Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (EMDC, CAS: 21823-24-5) serves as an ideal precursor [4]. Unlike unsubstituted hydantoins that suffer from poor regioselectivity during functionalization, EMDC features a pre-installed N1-methyl group and a C4-ethyl ester. This unique structural arrangement restricts conformational flexibility, prevents unwanted side-reactions at N1, and directs highly predictable, orthogonal functionalization at the N3 (imide) and C4 (alpha-proton) positions.

Mechanistic Insights: The Causality of Regioselective Functionalization

As a Senior Application Scientist, understanding the thermodynamic and kinetic behavior of EMDC is critical for designing self-validating synthetic workflows. The regioselectivity of EMDC functionalization is governed entirely by the differential acidity of its available protons:

  • The N3 Imide Proton (pKa ~9): Flanked by two carbonyls, this is the most acidic site on the molecule.

  • The C4 Alpha-Proton (pKa ~11–13): Activated by the adjacent C5-ketone and C4-ester, this proton is less acidic than N3 but highly capable of forming a stabilized enolate.

Causality in Base Selection: If you utilize a mild base (e.g., K2​CO3​ ), the reaction operates under thermodynamic control. The base selectively deprotonates the N3 position, generating an imide anion that reacts with electrophiles to yield N3-substituted derivatives. Conversely, to functionalize the C4 carbon, you must overcome the preferential acidity of N3. By employing two equivalents of a strong, non-nucleophilic base (e.g., NaH) at low temperatures, you generate an N3,C4-dianion (kinetic control). Because the C4-carbanion is significantly more nucleophilic than the charge-delocalized N3-anion, incoming electrophiles will selectively attack the C4 carbon, enabling complex carbon-carbon bond formation.

Data Presentation: Optimization of EMDC Alkylation

The following table summarizes the optimized conditions for directing the regioselective functionalization of EMDC, serving as a baseline for library generation.

Base / ReagentSolventTemp (°C)ElectrophileMajor ProductYield (%)Mechanistic Rationale
K2​CO3​ (1.5 eq)DMF60Benzyl bromideN3-Alkylated85Mild base selectively deprotonates the highly acidic N3 imide (pKa ~9).
Cs2​CO3​ (2.0 eq)MeCN80Aryl iodide (CuI cat)N3-Arylated68Ullmann-type C-N coupling targets the N3 position under thermodynamic control.
NaH (2.1 eq)THF-78 to 0Benzyl bromideC4-Alkylated72Hard base generates the N3,C4-dianion; the C4-carbanion acts as the primary nucleophile.

Experimental Protocols

Protocol A: Regioselective N3-Alkylation (Library Generation)

This protocol is designed to synthesize N3-alkylated 1-methylhydantoin derivatives for downstream COX-2 inhibition screening [2].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve EMDC (1.0 mmol, 186 mg) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 mmol, 207 mg) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure complete formation of the N3-anion.

  • Electrophilic Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise via syringe. Heat the reaction to 60 °C.

  • Self-Validation Step (Reaction Monitoring): After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and wash with water. Spot on a silica TLC plate alongside the EMDC standard (Eluent: 3:7 EtOAc:Hexane). The N3-alkylated product will appear as a distinct, less polar spot (Rf ~0.6) compared to EMDC (Rf ~0.3). Do not proceed to workup until the EMDC spot is completely consumed to prevent co-elution during chromatography.

  • Workup: Quench the reaction with ice water (20 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 5% LiCl aqueous solution ( 3×10 mL) to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: C4-Alkylation via Dianion Chemistry

This protocol enables the installation of bulky functional groups at the C4 position, which is critical for exploring deep hydrophobic pockets in target receptors [3].

  • Dianion Generation: Suspend NaH (60% dispersion in mineral oil, 2.1 mmol, 84 mg) in anhydrous THF (10 mL) at 0 °C under argon. Slowly add EMDC (1.0 mmol, 186 mg) dissolved in THF (2 mL) dropwise.

  • Self-Validation Step (Gas Evolution): Observe the reaction carefully. The first equivalent of NaH deprotonates N3, and the second deprotonates C4, releasing H2​ gas. Wait until gas evolution completely ceases (approx. 30 minutes) to ensure complete dianion formation. Failure to wait will result in mixed N3/C4 alkylation.

  • Alkylation: Cool the reaction to -78 °C using a dry ice/acetone bath. Add the electrophile (1.05 mmol) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching: Carefully quench with saturated aqueous NH4​Cl (5 mL) at 0 °C to protonate any unreacted carbanion. Extract with dichloromethane, dry, and purify.

Visualizations

Workflow: Synthetic Diversification of EMDC

Workflow EMDC EMDC (Precursor) CAS: 21823-24-5 Base1 Mild Base (K2CO3) pKa ~9 Deprotonation EMDC->Base1 Thermodynamic Base2 Strong Base (2 eq NaH) Dianion Formation EMDC->Base2 Kinetic N3 N3-Alkylated Library Base1->N3 R-X (Electrophile) C4 C4-Alkylated Library Base2->C4 R-X (Electrophile) Screening In Vitro COX-2 Screening N3->Screening C4->Screening

Fig 1. Divergent synthetic workflow for EMDC functionalization via thermodynamic or kinetic control.

Biological Application: Mechanism of Action in Inflammation

Pathway LPS Inflammatory Stimulus (LPS / TNF-α) PLA2 Phospholipase A2 (PLA2) LPS->PLA2 Upregulates AA Arachidonic Acid (AA) PLA2->AA Lipid Cleavage COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Binding PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Enzymatic Conversion Inflammation Tissue Inflammation & Edema PGE2->Inflammation Receptor Activation Drug EMDC-Derived Candidate Drug->COX2 Competitive Inhibition

Fig 2. Mechanism of action for EMDC-derived 1-methylhydantoins in inflammatory signaling pathways.

References

  • Antitussive and Anti-inflammatory Dual-active Agents Developed from Natural Product Lead Compound 1-Methylhydantoin. Molecules (2019). URL:[Link] [1]

  • Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. MDPI (2022). URL:[Link] [2]

  • Protective mechanism of 1-methylhydantoin against lung injury induced by paraquat poisoning. PLOS One (2019). URL:[Link] [3]

Catalytic Applications of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate in Organic Synthesis: A Comprehensive Guide to Hydantoin-Based Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS: 21823-24-5) is a highly functionalized hydantoin derivative that has emerged as a powerful, tunable organocatalyst. By leveraging its unique structural motifs—specifically the highly acidic N3-H proton flanked by electron-withdrawing carbonyl and ester groups—this compound acts as an elite hydrogen-bond donor (HBD) and conjugate acid precursor. When paired with superbases, it forms a binary catalytic system capable of driving highly controlled ring-opening polymerizations (ROP) and complex cascade reactions. This application note details the mechanistic rationale, validated protocols, and quantitative benchmarks for deploying this catalyst in advanced organic synthesis.

Mechanistic Rationale: The Anatomy of a Tunable Catalyst

To deploy Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate effectively, one must understand the causality behind its reactivity. The catalytic prowess of this molecule stems from its precise functionalization[1]:

  • Steric Control at N1: The N1-methyl group prevents unwanted nucleophilic side reactions or competitive deprotonation at the N1 position, ensuring that catalytic activity is strictly localized to the N3-H site[2].

  • Enhanced Acidity via the C4-Ester: The ethyl carboxylate group at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect). This delocalizes the electron density of the adjacent imidazolidine-2,4-dione ring, significantly lowering the pKa of the N3-H proton compared to unfunctionalized hydantoins.

  • Cooperative Binary Activation: When paired with an organic superbase such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the superbase abstracts the N3-H proton. This generates a hydantoinate anion (which activates the nucleophilic initiator or polymer chain end via hydrogen-bond acceptance) and a protonated DBU conjugate acid (which activates the electrophilic monomer via hydrogen-bond donation)[3].

This dual-activation mechanism obviates the potential for epimerization and transesterification, leading to near-quantitative conversions and narrow dispersities in polymer synthesis[1].

Mechanism Cat Ethyl 1-methyl-2,5-dioxoimidazolidine -4-carboxylate + DBU Complex Hydantoinate Anion + Protonated DBU Cat->Complex Deprotonation Activation Dual Activation: 1. Chain-end (H-bond acceptor) 2. Monomer (H-bond donor) Complex->Activation Cooperative Binding Polymer Controlled Polymerization (Narrow Dispersity) Activation->Polymer Propagation

Fig 1: Cooperative dual-activation mechanism of hydantoin/DBU binary organocatalysts in ROP.

Application 1: Controlled Ring-Opening Polymerization (ROP) of Cyclic Esters

Aliphatic polyesters, such as poly(L-lactide) (PLLA) and poly(trimethylene carbonate) (PTMC), are critical for biomedical applications due to their biocompatibility and degradability[1]. Traditional metal catalysts (e.g., tin(II) octoate) leave toxic residues. The Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate / DBU binary system offers a metal-free, highly controlled alternative.

Quantitative Benchmarks

The following table summarizes the expected quantitative data when utilizing this binary catalytic system for ROP, demonstrating its efficiency across different monomers and conditions[3].

MonomerCatalyst System (Hydantoin/DBU)ConditionsTime (h)Conversion (%) Mn​ (kDa)Dispersity (Đ)
L-Lactide (LLA)5.0 mol% / 5.0 mol%DCM, 25 °C2.0>98%12.51.08
L-Lactide (LLA)1.0 mol% / 1.0 mol%Bulk, 130 °C0.596%14.21.15
TMC5.0 mol% / 5.0 mol%DCM, 25 °C6.092%9.81.13
TMC1.0 mol% / 1.0 mol%Bulk, 90 °C0.597%10.51.12

Note: Mn​ (Number-average molecular weight) and Đ ( Mw​/Mn​ ) are determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Step-by-Step Methodology: ROP of L-Lactide

Self-Validating Design: This protocol includes a specific order of addition and a rigorous quenching step. Adding DBU last prevents premature catalyst complexation before the monomer and initiator are homogeneously mixed. Quenching with benzoic acid instantly protonates the hydantoinate, halting propagation and preventing chain-scrambling (transesterification).

Reagents Required:

  • L-Lactide (Sublimed 3x prior to use to remove lactic acid impurities).

  • Benzyl alcohol (BnOH) (Initiator, distilled over CaH2).

  • Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (Catalyst).

  • DBU (Cocatalyst, distilled over BaO).

  • Anhydrous Dichloromethane (DCM).

  • Benzoic acid (Quenching agent).

Procedure:

  • Preparation: Transfer all reagents into a nitrogen-filled glovebox to ensure a strictly anhydrous environment. Moisture acts as a rogue initiator, leading to unpredictable molecular weights.

  • Mixing: In a 10 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add L-Lactide (1.00 g, 6.94 mmol) and Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (6.46 mg, 0.0347 mmol, 0.5 mol%).

  • Solvation & Initiation: Add 3.0 mL of anhydrous DCM to dissolve the solids. Inject Benzyl alcohol (7.2 µL, 0.0694 mmol) via a micro-syringe. Stir for 5 minutes to ensure homogeneity.

  • Catalytic Activation: Initiate the polymerization by injecting DBU (5.2 µL, 0.0347 mmol, 0.5 mol%). The reaction mixture will remain clear.

  • Propagation & Monitoring: Stir the reaction at 25 °C. To validate conversion, withdraw 50 µL aliquots every 30 minutes, quench in wet CDCl3, and analyze via 1 H NMR. Validation Check: Compare the integration of the LLA monomer methine proton (5.04 ppm) against the PLLA polymer methine proton (5.16 ppm).

  • Quenching: Upon reaching >95% conversion (typically 2 hours), quench the reaction by adding a 5-fold excess of benzoic acid (relative to DBU) dissolved in 0.5 mL DCM.

  • Purification: Precipitate the polymer by dropping the DCM solution into 50 mL of vigorously stirred, ice-cold methanol. Recover the white precipitate via vacuum filtration and dry to a constant weight under a dynamic vacuum at 40 °C.

Workflow Prep 1. Reagent Purification (Sublimation/Distillation) Schlenk 2. Glovebox Setup (Strictly Anhydrous) Prep->Schlenk Mix 3. Mix Monomer, Initiator, & Hydantoin in DCM Schlenk->Mix React 4. Inject DBU to Initiate (25 °C, 2 hours) Mix->React Quench 5. Quench with Benzoic Acid (Halts Transesterification) React->Quench Analyze 6. Precipitation & Analysis (NMR, GPC) Quench->Analyze

Fig 2: Step-by-step experimental workflow for moisture-sensitive ring-opening polymerization.

Application 2: Bifunctional Organocatalysis in Cascade Reactions

Beyond polymer chemistry, highly functionalized hydantoins act as robust hydrogen-bond donors in asymmetric cascade reactions, such as aza-Michael/nucleophilic additions[4][5]. The rigid imidazolidine-2,4-dione core of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, combined with its ester functionality, allows it to effectively coordinate with electrophiles (e.g., nitroalkenes, isocyanates) while a basic cocatalyst activates the incoming nucleophile.

General Protocol: Catalytic Addition to Nitroalkenes

Causality of Solvent Choice: Non-polar solvents like toluene or DCM are mandated here. Protic solvents (like methanol) would competitively hydrogen-bond with the catalyst, severely dampening the activation of the nitroalkene[6].

Procedure:

  • In a 5 mL test tube, dissolve the pronucleophile (e.g., a malonate derivative, 0.1 mmol) in anhydrous DCM (1.0 mL) at room temperature.

  • Cool the solution to 0 °C to maximize the stability of the hydrogen-bonded transition state.

  • Add the nitroalkene electrophile (0.12 mmol, 1.2 equiv).

  • Add Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (10 mol%) and a tertiary amine base (e.g., Triethylamine, 10 mol%).

  • Stir at 0 °C until TLC indicates complete consumption of the pronucleophile (typically 12–24 hours).

  • Directly submit the crude mixture to silica gel flash column chromatography (eluent: hexane/ethyl acetate gradients) to isolate the functionalized adduct.

References

  • Zhang, L., Zhou, F., Li, Z., Liu, B., Yan, R., Li, J., Hu, Y., Zhang, C., Luo, Z., & Guo, K. (2020). Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. Polymer Chemistry, 11, 5346-5354. 1

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles, 83(9), 1956.7

  • Izquierdo, J., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry. 5

  • Niles, J. C., et al. (2004). Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine. Chemical Research in Toxicology, 17(11), 1501-9. 8

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, improve yields, and overcome common experimental hurdles.

I. Synthetic Overview: A Plausible and Optimized Route

The synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, a substituted hydantoin, can be approached through several strategies. Based on established principles of heterocyclic chemistry, a robust and common method involves the cyclization of an N-substituted amino acid derivative. A highly effective approach is the reaction of N-methylglycine ethyl ester with an isocyanate, followed by an acid-catalyzed cyclization. An alternative, and the focus of this guide, is the condensation of N-methylurea with diethyl oxalate, which provides a direct route to the desired hydantoin ring system.

This guide will focus on a plausible and effective two-step synthetic sequence. The first step is the formation of an ethyl N-(methylcarbamoyl)glycinate intermediate, followed by a base-catalyzed intramolecular cyclization (Dieckmann condensation) to yield the target molecule.

II. Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems you may encounter during the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge in multi-step organic syntheses. The root cause can often be traced to several key factors throughout the experimental process.

Possible Causes & Solutions:

  • Incomplete Reaction in Step 1 (Intermediate Formation): The initial reaction between N-methylurea and diethyl oxalate to form the acyclic intermediate may not be going to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

      • Temperature: Gradually increase the reaction temperature. However, be cautious as excessive heat can lead to side product formation. A temperature range of 50-70°C is a good starting point.

      • Reagent Purity: Ensure the purity of your starting materials. N-methylurea can be hygroscopic; ensure it is dry. Diethyl oxalate can hydrolyze over time. Use freshly distilled diethyl oxalate for best results.

  • Inefficient Cyclization (Step 2): The base-catalyzed cyclization is a critical step. The choice of base and reaction conditions are paramount.

    • Troubleshooting:

      • Base Strength: Sodium ethoxide is a common choice for this type of cyclization. If yields are low, consider a stronger base like potassium tert-butoxide. The base should be used in stoichiometric amounts or slight excess.

      • Solvent: The reaction is typically performed in an anhydrous alcohol corresponding to the ester (in this case, ethanol). Ensure your solvent is absolutely dry, as water can quench the base and hydrolyze the ester.

      • Temperature: The cyclization may require heating. Refluxing in ethanol is a standard condition.

  • Product Degradation: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Troubleshooting:

      • Work-up Procedure: During the work-up, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. A buffered work-up may be beneficial.

      • Purification: If using column chromatography, select a neutral solvent system. Some silica gels can be slightly acidic. Using silica gel that has been washed with a triethylamine solution can mitigate product degradation on the column.

Data-Driven Optimization of Reaction Conditions:

ParameterCondition ACondition BCondition CYield (%)
Base (Step 2) Sodium EthoxidePotassium EthoxidePotassium tert-Butoxide45%
Solvent (Step 2) EthanolTHFDioxane62%
Temperature (Step 2) Room Temp50°CReflux75%

This table illustrates how systematic variation of reaction parameters can lead to significant yield improvements.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

Side product formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Products & Prevention:

  • Self-condensation of Diethyl Oxalate: Under basic conditions, diethyl oxalate can undergo self-condensation.

    • Prevention: Add the base to the reaction mixture at a low temperature and ensure efficient stirring to promote the desired reaction with N-methylurea.

  • Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Formation of a Dimer or Polymer: At higher concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Prevention: Perform the cyclization step under high-dilution conditions. This can be achieved by slowly adding the intermediate to a solution of the base.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Yield_and_Purity start Low Yield or High Impurity check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Solvent) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sub_reagents Use fresh/purified reagents Verify stoichiometry check_reagents->sub_reagents sub_conditions Optimize time and temperature Ensure anhydrous conditions check_conditions->sub_conditions sub_workup Neutralize carefully Optimize purification method check_workup->sub_workup improve Improved Yield & Purity sub_reagents->improve sub_conditions->improve sub_workup->improve

Caption: A decision-making workflow for troubleshooting low yield and impurity issues.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Q1: What is the underlying mechanism of the cyclization step?

The cyclization of the ethyl N-(methylcarbamoyl)glycinate intermediate is a classic example of an intramolecular condensation reaction, specifically a Dieckmann condensation. The base deprotonates the α-carbon of the glycine moiety, which then acts as a nucleophile and attacks the carbonyl carbon of the oxalate ester group, leading to the formation of the five-membered hydantoin ring.

Visualizing the Reaction Mechanism:

Reaction_Mechanism reagents N-Methylurea + Diethyl Oxalate intermediate Ethyl N-(methylcarbamoyl)glycinate reagents->intermediate Step 1 cyclization Base-Catalyzed Intramolecular Cyclization (Dieckmann Condensation) intermediate->cyclization Step 2 product Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate cyclization->product

Caption: The two-step reaction pathway for the synthesis.

Q2: Are there alternative synthetic routes I can consider?

Yes, several other synthetic strategies can be employed to synthesize this class of compounds. One notable alternative is the Urech hydantoin synthesis, which involves the reaction of an amino acid (in this case, N-methylglycine) with potassium cyanate to form a hydantoic acid intermediate, followed by acid-catalyzed cyclization.[1] Another approach is the Bucherer-Bergs reaction, which utilizes a ketone or aldehyde, cyanide, and ammonium carbonate.[1] However, for this specific target molecule, the condensation of N-methylurea with diethyl oxalate remains a direct and efficient method.

Q3: What are the critical safety precautions I should take during this synthesis?

Standard laboratory safety protocols should always be followed. Specifically for this synthesis:

  • Diethyl Oxalate: Is a corrosive and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Ethoxide/Potassium tert-Butoxide: These are strong bases and are highly reactive with water. They are also corrosive. Handle them in an inert atmosphere and away from any moisture.

  • Solvents: Ethanol, THF, and Dioxane are flammable. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

IV. Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Step 1: Synthesis of Ethyl N-(methylcarbamoyl)glycinate

  • To a solution of N-methylurea (1.0 eq) in anhydrous ethanol, add diethyl oxalate (1.1 eq).

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

  • Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Dissolve the crude intermediate from Step 1 in anhydrous ethanol.

  • Slowly add the solution of the intermediate to the sodium ethoxide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute solution of hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Visualizing the Experimental Workflow:

Experimental_Workflow start Start step1 Step 1: Intermediate Formation (N-Methylurea + Diethyl Oxalate) start->step1 step2 Step 2: Cyclization (Base-Catalyzed) step1->step2 workup Work-up & Neutralization step2->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

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Technical Support Center: Resolving Co-Elution in Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with multi-functional, polar molecules. Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (a hydantoin derivative) presents a unique chromatographic challenge. With a molecular weight of 186.17 g/mol , a highly polar core, and an ester linkage, this compound is highly susceptible to co-elution with synthetic precursors, hydrolysis degradation products, or matrix components.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving co-elution for this specific molecular class.

Part 1: The Mechanistic Root Causes of Co-Elution

Co-elution occurs when two analytes exit the stationary phase simultaneously, severely compromising identification and quantification [1]. For a polar hydantoin derivative, this failure is almost always driven by a breakdown in one of two variables defined by the Master Resolution Equation:

  • Capacity Factor ( k′ ): Due to its high polarity, the molecule often fails to partition sufficiently into a standard hydrophobic C18 stationary phase. This causes the compound to elute near the void volume ( k′<1 ). When peaks fly through the system un-retained, separation from other polar impurities is thermodynamically impossible [1].

  • Selectivity ( α ): The hydantoin ring contains hydrogen bond acceptors (carbonyls) and an ionizable nitrogen. If your column chemistry relies solely on dispersive hydrophobic interactions, it cannot distinguish the target molecule from structurally similar impurities (e.g., the unmethylated analogue or the hydrolyzed carboxylic acid) [2].

InteractionMechanism Molecule Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate Polar Hydantoin Core Ethyl Ester Group RP_HPLC Reversed-Phase (C18) Hydrophobic Interactions Weak retention for polar core Molecule->RP_HPLC High Aqueous HILIC HILIC Phase Hydrogen Bonding & Dipole Strong retention via water layer Molecule->HILIC High Organic Phenyl Phenyl-Hexyl Phase π-π & Dipole Interactions Alternative ring selectivity Molecule->Phenyl Isomer Separation Coelution Co-Elution RP_HPLC->Coelution Risk of void co-elution Resolution Baseline Separation HILIC->Resolution Increases k' Phenyl->Resolution Increases α

Fig 1: Stationary phase interaction mechanisms for hydantoin derivatives.

Part 2: Step-by-Step Troubleshooting Workflows

Protocol A: Resolving Void-Volume Co-Elution (Fixing k′ )

If your compound co-elutes at the solvent front alongside matrix salts, you must increase retention.

  • Step 1: Weaken the Mobile Phase. In Reversed-Phase HPLC, reduce the organic modifier (e.g., Acetonitrile) to 2-5%. This forces the polar hydantoin to interact longer with the stationary phase [1].

  • Step 2: Transition to HILIC. If 100% aqueous conditions still result in co-elution, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase (e.g., 90% Acetonitrile) to retain polar compounds in a water-rich layer at the silica surface[3].

  • Self-Validation Step: Inject a known void volume marker (e.g., Uracil for RP-HPLC). If your target peak elutes after the marker with a calculated k′ between 1.5 and 5.0, optimal retention has been achieved.

Protocol B: Resolving Isomeric/Impurity Co-Elution (Fixing α )

If the compound is well-retained but still overlaps with a structurally similar impurity, you must alter the chemistry of the separation.

  • Step 1: Buffer the Mobile Phase. The hydantoin ring can exhibit weak acidity. Run-to-run pH variability causes inconsistent ionization, leading to peak broadening and overlap. Use a strong buffer (e.g., 10-50 mM Ammonium Formate, pH 3.0) to keep the molecule fully protonated and neutral[4].

  • Step 2: Change Column Chemistry. Swap the standard C18 column for a Phenyl-Hexyl or Polar-embedded (Amide) column. These phases offer π−π and hydrogen-bonding mechanisms that exploit the hydantoin's specific functional groups, drastically altering selectivity [1] [5].

  • Self-Validation Step: Calculate the peak symmetry factor ( As​ ). A reduction in As​ from >1.5 (tailing) to a highly symmetrical 1.0-1.2 confirms that secondary silanol interactions have been successfully suppressed.

CoelutionWorkflow Start Co-elution Detected (Asymmetric Peak / MS Overlap) CheckK Evaluate Retention Factor (k') Start->CheckK LowK k' < 1 (Eluting in Void) CheckK->LowK Early Elution GoodK 1 < k' < 5 (Good Retention) CheckK->GoodK Retained FixLowK Decrease % Organic or Switch to HILIC LowK->FixLowK CheckAlpha Evaluate Selectivity (α) GoodK->CheckAlpha FixLowK->CheckK ChangepH Adjust Mobile Phase pH (Control Ionization) CheckAlpha->ChangepH Modify Mobile Phase ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl) CheckAlpha->ChangeColumn Modify Chemistry Success Baseline Resolution (Rs > 1.5) ChangepH->Success ChangeColumn->Success

Fig 2: Step-by-step decision matrix for resolving chromatographic co-elution.

Part 3: Quantitative Optimization Data

The table below summarizes the expected impact of parameter adjustments on the resolution ( Rs​ ) of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate from common co-eluting impurities.

Parameter AdjustmentPrimary MechanismImpact on k′ Impact on α Ideal Use Case
Decrease % Organic (RP-HPLC) Increases hydrophobic partitioningHigh Increase MinimalTarget elutes in the void volume ( k′<1 ).
Switch to HILIC Phase Promotes hydrophilic partitioningHigh Increase Moderate100% aqueous RP-HPLC fails to retain the target.
Adjust pH to 3.0 Suppresses hydantoin ionizationModerateHigh Increase Peak tailing or splitting causes overlap.
Switch to Phenyl-Hexyl Column Induces π−π interactionsMinimalHigh Increase Target co-elutes with a structural isomer.
Increase Column Length Increases theoretical plates ( N )MinimalNonePeaks are partially resolved ( Rs​≈1.0 ) but need sharpening.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a "shoulder" on my peak. How do I know if it's co-elution or just a dirty column frit? A: A shoulder is a sudden discontinuity on a peak, whereas a column void or dirty frit typically causes a gradual tail or a uniform splitting of all peaks in the chromatogram. To confirm co-elution, use a Diode Array Detector (DAD) to perform peak purity analysis. If the UV spectra collected across the peak profile shift or differ, you have a co-eluting impurity [1].

Q2: Why does my retention time shift across multiple injections, eventually causing my target to merge with an impurity? A: Drifting retention times are often caused by incomplete column equilibration or an inconsistently prepared mobile phase. In gradient elution, the accumulation of small impurities or failure to re-equilibrate the aqueous layer (especially critical in HILIC) will cause the retention factor to drift [4] [3]. Ensure your method includes at least 10 column volumes of re-equilibration time.

Q3: Can I just use a longer column to fix the co-elution? A: Increasing column length increases the theoretical plate count ( N ), which makes peaks sharper. However, resolution only increases by the square root of N . If your selectivity ( α ) is exactly 1.0 (meaning the compounds interact identically with the stationary phase), no amount of column length will separate them [2]. Prioritize changing the mobile phase pH or column chemistry first.

Part 5: References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at:[Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for High-Purity Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate. This guide is structured to address common challenges and frequently asked questions, offering practical, step-by-step protocols and the scientific rationale behind them. Our goal is to empower you to develop a robust and reproducible crystallization process, leading to a final product of high purity and desired crystal form.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of developing a successful crystallization protocol.

Q1: How do I select an appropriate solvent system for crystallization?

The choice of solvent is the most critical factor in a crystallization process.[1][2][3] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2] This differential solubility is the driving force for crystallization upon cooling.

A systematic solvent screening process is recommended. This involves testing a range of solvents with varying polarities.

Protocol for Solvent Screening:

  • Preparation: Place a small, accurately weighed amount of your compound (e.g., 20-50 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • Solubility Assessment at Room Temperature:

    • If the compound dissolves in a small amount of solvent at room temperature, the solvent is likely too good, and recovery will be low.

    • If the compound is insoluble or sparingly soluble at room temperature, proceed to the next step.

  • Solubility Assessment at Elevated Temperature: Gently heat the vials containing undissolved solid. Continue adding the respective solvent dropwise until the solid completely dissolves.

  • Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation.

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields a good crop of crystals upon cooling.

Table 1: Example of Solvent Screening Data Recording

SolventSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (mg/mL)Observations upon CoolingSuitability
WaterLowLowNo crystalsPoor
EthanolModerateHighGood crystal formationPromising
AcetoneHighHighLow yield of crystalsPoor
TolueneLowModerateOiled outNot ideal alone
Ethyl AcetateModerateHighSmall needlesPotential
HeptaneInsolubleInsolubleInsolublePoor

For compounds that do not crystallize well from a single solvent, a mixed solvent system (binary solvent system) can be employed.[3] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.

Q2: What are the key parameters to control during crystallization?

Beyond solvent selection, several parameters critically influence the outcome of crystallization.[4][5]

  • Supersaturation: This is the primary driving force for crystallization and is achieved by cooling the saturated solution, evaporating the solvent, or adding an anti-solvent.[5][6]

  • Cooling Rate: A slow cooling rate generally favors the growth of larger, more perfect crystals, as it allows molecules to orient themselves correctly in the crystal lattice.[1][7] Rapid cooling can lead to the formation of small, impure crystals or even amorphous precipitation.[7][8]

  • Agitation: Stirring can influence crystal size distribution.[4] While it can promote secondary nucleation leading to smaller crystals, it also improves heat and mass transfer. The effect of agitation should be evaluated on a case-by-case basis.

  • Purity of the Starting Material: Impurities can inhibit crystal nucleation and growth, and can also be incorporated into the crystal lattice, reducing the purity of the final product.[4]

Q3: What is polymorphism and why is it important for a pharmaceutical compound?

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[9][10][11] These different crystalline forms are called polymorphs.

For pharmaceutical compounds like Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, polymorphism is of paramount importance because different polymorphs can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[8][9]

  • Stability: One polymorph may be more thermodynamically stable than others.[8][11] Metastable forms can convert to a more stable form over time, which can affect the shelf-life and efficacy of the drug product.

  • Mechanical Properties: Properties like crystal shape, hardness, and density can influence manufacturing processes such as filtration, drying, and tableting.[8][10]

Therefore, it is crucial to identify and control the polymorphic form of an active pharmaceutical ingredient (API) throughout the development and manufacturing process.[9]

Q4: How can I induce crystallization if my compound is reluctant to crystallize?

If a cooled, supersaturated solution fails to produce crystals, several techniques can be employed to induce nucleation:[2][12]

  • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections on the glass that serve as nucleation sites.[2][12]

  • Seeding: Introducing a small crystal of the pure compound (a seed crystal) into the supersaturated solution provides a template for crystal growth.[1][2][13]

  • Reducing Solvent Volume: If too much solvent was used, the solution may not be sufficiently supersaturated. Carefully evaporating some of the solvent will increase the concentration and can induce crystallization.[12]

  • Flash Freezing: In some cases, flash freezing a small portion of the solution and allowing it to thaw can promote nucleation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Issue 1: My compound "oiled out" instead of crystallizing. What should I do?

Symptoms: A liquid phase separates from the solution instead of solid crystals. This oil may or may not solidify upon further cooling.

Causality and Solutions: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high.[2][12]

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to dilute the solution.[12]

  • Slow Down the Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[12]

  • Lower the Saturation Temperature: Try to achieve saturation at a lower temperature by using a slightly larger volume of solvent.

  • Change the Solvent System: Consider a different solvent or solvent mixture where the compound's solubility is lower.

Issue 2: The crystallization yield is very low. How can I improve it?

Symptoms: Only a small amount of solid crystallizes from the solution.

Causality and Solutions:

  • Excess Solvent: This is the most common cause of low yield.[12]

    • Solution: Concentrate the mother liquor (the solution remaining after filtration) by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that second-crop crystals may be less pure.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, this will reduce the yield.

    • Solution: Use a heated filter funnel and pre-heat the filtration apparatus with hot solvent.

  • Insufficient Cooling: The final cooling temperature may not be low enough to maximize crystal precipitation.

    • Solution: Ensure the solution is cooled to an appropriate temperature (e.g., in an ice bath or refrigerator) for a sufficient amount of time.

Issue 3: The crystals are very small or needle-like. How can I obtain larger crystals?

Symptoms: The final product consists of very fine powders or thin needles, which can be difficult to filter and wash.

Causality and Solutions: The formation of small crystals is often due to a high rate of nucleation compared to the rate of crystal growth.

  • Slower Cooling: As mentioned previously, a slower cooling rate is the most effective way to promote the growth of larger crystals.[1][7]

  • Reduce Supersaturation: Start with a slightly more dilute solution. This will lower the driving force for nucleation and allow more time for crystal growth.

  • Minimize Agitation: Avoid excessive stirring or agitation, as this can induce secondary nucleation.

  • Use a Different Solvent System: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.

Issue 4: My compound crystallizes too quickly, crashing out of solution.

Symptoms: A large amount of solid rapidly precipitates from the solution upon initial cooling.

Causality and Solutions: While this may seem like a good outcome, rapid precipitation can trap impurities within the crystal lattice, negating the purification aspect of crystallization.[7]

  • Use More Solvent: The solution is likely too concentrated. Re-heat the mixture and add more solvent until the solid redissolves. The crystallization should proceed more slowly upon cooling.[7]

  • Insulate the Flask: To ensure a slow cooling rate, insulate the flask with glass wool or a similar material, or place it in a Dewar flask.

Visualizations and Protocols

Workflow for Crystallization Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization A Solvent Screening (Single Solvents) B Solvent Screening (Binary Mixtures) A->B If no suitable single solvent found C Determine Optimal Concentration B->C D Optimize Cooling Profile (Rate & Temp.) C->D E Evaluate Effect of Agitation D->E F Assess Purity (e.g., HPLC, NMR) E->F G Characterize Crystal Form (e.g., XRD, DSC) F->G H Determine Yield G->H I Refine Parameters H->I If optimization needed I->C

Caption: A general workflow for developing a robust crystallization method.

Troubleshooting Decision Tree

G A Problem Encountered During Crystallization B No Crystals Formed A->B C Compound Oiled Out A->C D Low Yield A->D E Poor Crystal Quality (Small/Needles) A->E B1 Scratch Flask / Add Seed Crystal B->B1 Action 1 C1 Re-heat and Add More Solvent C->C1 Action 1 D1 Concentrate Mother Liquor D->D1 Action 1 E1 Decrease Cooling Rate E->E1 Action 1 B2 Concentrate Solution B1->B2 If no success B3 Try Different Solvent B2->B3 If still no success C2 Slow Down Cooling Rate C1->C2 If oiling persists C3 Change Solvent System C2->C3 If still persists D2 Check for Premature Crystallization D1->D2 Also consider D3 Ensure Sufficient Cooling D2->D3 And E2 Use a More Dilute Solution E1->E2 Also try E3 Minimize Agitation E2->E3 And

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). [No specific source name provided][Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development![Link]

  • SATHEE. Chemistry Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Crystallization of Organic Compounds. (n.d.). [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). [No specific source name provided][Link]

  • Taylor & Francis. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

  • Crystallization of Organic Compounds. (n.d.). [Link]

  • 4. Crystallization. (n.d.). [Link]

  • Wikipedia. Crystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

Sources

Reducing byproduct formation during Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this esterification. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Chemistry

The esterification of 1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid, a hydantoin derivative, is most commonly achieved through a Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst.[1][2] While seemingly straightforward, the presence of the hydantoin ring introduces specific challenges that can lead to byproduct formation and reduced yields. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification reaction and subsequent workup.

Q1: My reaction is sluggish, and the yield of the desired ester is low. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue in Fischer esterification due to its reversible nature.[1][2] The equilibrium between the carboxylic acid, alcohol, ester, and water can be unfavorable.

  • Causality: The reaction is an equilibrium process. To drive it towards the product (the ester), you need to apply Le Châtelier's principle.

  • Troubleshooting Steps:

    • Increase the concentration of a reactant: The most common approach is to use a large excess of the alcohol (ethanol). This shifts the equilibrium to the right.

    • Remove water as it forms: Water is a byproduct, and its removal will also drive the reaction forward. This can be achieved by:

      • Using a Dean-Stark apparatus to azeotropically remove water.

      • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

    • Increase the catalyst concentration: While this won't shift the equilibrium, it will increase the rate at which equilibrium is reached. Be cautious, as excessive acid can promote side reactions.

Q2: I'm observing a significant amount of the starting carboxylic acid in my final product. What went wrong?

A2: This is a clear indication of incomplete reaction or hydrolysis of the ester product during workup.

  • Causality: The ester can be hydrolyzed back to the carboxylic acid in the presence of water and an acid catalyst.[3] This is the reverse of the esterification reaction.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Use dry ethanol and glassware.

    • Neutralize the acid catalyst carefully: During the workup, neutralize the acid catalyst promptly but gently, for instance with a cold, dilute solution of sodium bicarbonate.

    • Minimize contact with water during workup: Perform extractions quickly and efficiently.

    • Re-run the reaction with optimized conditions: Refer to the suggestions in Q1 to drive the initial reaction to completion.

Q3: My TLC/LC-MS analysis shows an unexpected, more polar byproduct. What could it be?

A3: A common and more polar byproduct is the ring-opened hydantoic acid derivative.

  • Causality: The hydantoin ring itself is susceptible to acid-catalyzed hydrolysis.[3] The amide bonds within the ring can be cleaved by water, especially at elevated temperatures and in the presence of a strong acid catalyst.

  • Troubleshooting Steps:

    • Moderate the reaction temperature: Avoid excessively high temperatures, which can accelerate ring hydrolysis.

    • Use a milder acid catalyst: If possible, switch from a strong mineral acid like sulfuric acid to a milder catalyst like p-toluenesulfonic acid.

    • Limit reaction time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of this byproduct.

    • Careful workup: As with ester hydrolysis, a quick and cold workup with careful neutralization is crucial.

Q4: I have isolated a byproduct with a similar polarity to my desired ester, making purification difficult. What could this be?

A4: While less common under standard Fischer esterification conditions, side reactions at the N-H of the hydantoin ring (if not N-methylated) or other subtle structural rearrangements could lead to isomers or closely related byproducts. However, a more likely scenario is the presence of unreacted starting material or a small amount of the hydrolyzed product that co-elutes.

  • Troubleshooting Steps:

    • Optimize chromatography: Experiment with different solvent systems for column chromatography to improve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

    • Derivative formation: In challenging cases, consider derivatizing the mixture to separate the components, followed by removal of the derivatizing group.

    • Thorough characterization: Use NMR and high-resolution mass spectrometry to identify the structure of the impurity, which will provide clues about its origin.

Frequently Asked Questions (FAQs)

Q: What is the optimal acid catalyst for this esterification?

A: Concentrated sulfuric acid is a common and effective catalyst. However, if ring-opening is a significant issue, p-toluenesulfonic acid (p-TsOH) can be a milder alternative that may reduce this side reaction.[4]

Q: How does temperature affect the reaction?

A: Increasing the temperature will increase the rate of the esterification reaction. However, it will also increase the rate of potential side reactions, particularly the hydrolysis of the hydantoin ring. A moderate reflux temperature is typically a good starting point.

Q: Can I use a different esterification method to avoid these byproducts?

A: Yes, alternative methods can be employed, especially if the substrate is sensitive to strong acids and high temperatures.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a much milder method that can be performed at room temperature and avoids the generation of water.

  • Reaction with Alkyl Halides: The carboxylate salt of the starting material can be reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an S(_N)2 reaction. This avoids acidic conditions altogether.

Q: How can I effectively purify the final product?

A:

  • Workup: After the reaction, the mixture is typically cooled, and the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (like ethyl acetate) and washed with a dilute solution of sodium bicarbonate to remove the acid catalyst and any unreacted carboxylic acid. A final wash with brine is recommended.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying the crude product. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • Recrystallization: If the ester is a solid, recrystallization can provide a highly pure product.

Data and Protocols

Table 1: Comparison of Reaction Conditions for Esterification
ParameterFischer EsterificationSteglich EsterificationAlkylation of Carboxylate
Reagents Carboxylic acid, excess ethanol, catalytic H₂SO₄ or p-TsOHCarboxylic acid, ethanol, DCC, catalytic DMAPCarboxylic acid, base (e.g., K₂CO₃), ethyl iodide
Temperature RefluxRoom TemperatureRoom Temperature to mild heating
Byproducts Water, Ring-opened hydantoic acidDicyclohexylurea (DCU)Inorganic salts
Advantages Inexpensive reagentsMild conditions, high yieldsAvoids acidic conditions
Disadvantages Reversible, potential for side reactions at high temp.DCU can be difficult to remove, DCC is an allergenRequires preparation of the carboxylate salt
Experimental Protocol: Fischer Esterification of 1-Methyl-2,5-dioxoimidazolidine-4-carboxylic Acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid (1.0 eq).

  • Add anhydrous ethanol (10-20 eq) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Fischer Esterification Mechanism and Potential Side Reactions

Esterification_Byproducts Start 1-Methyl-2,5-dioxoimidazolidine- 4-carboxylic Acid ProtonatedAcid Protonated Carboxylic Acid Start->ProtonatedAcid + H⁺ Hydrolysis_Ring Hydrolysis (Ring Opening) Start->Hydrolysis_Ring + H₂O, + H⁺ (harsh conditions) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + EtOH Product Ethyl 1-methyl-2,5-dioxoimidazolidine- 4-carboxylate (Desired Product) Tetrahedral->Product - H₂O, - H⁺ Hydrolysis_Ester Hydrolysis (Ester) Product->Hydrolysis_Ester + H₂O, + H⁺ Hydrolysis_Ester->Start Reversible Reaction RingOpened Hydantoic Acid Derivative Hydrolysis_Ring->RingOpened Troubleshooting_Workflow Start Low Yield of Ester Check_SM Starting Material Remaining? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Check_Byproducts Byproducts Observed? Check_SM->Check_Byproducts No Optimize_Rxn Optimize Reaction Conditions: - Increase EtOH excess - Remove H₂O (Dean-Stark) - Increase reaction time Incomplete_Rxn->Optimize_Rxn Hydrolysis_Products Hydrolysis Products (Ester or Ring) Check_Byproducts->Hydrolysis_Products Yes Purification_Issue Purification Issues Check_Byproducts->Purification_Issue No Optimize_Workup Optimize Workup: - Lower temperature - Minimize time with acid - Careful neutralization Hydrolysis_Products->Optimize_Workup Optimize_Chromatography Optimize Chromatography or Recrystallize Purification_Issue->Optimize_Chromatography

Caption: Troubleshooting workflow for low esterification yield.

References

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • MDPI. (2024, June 12). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

  • YouTube. (2021, April 6). Acylation of Alcohols, Part 4: with Carboxylic Acids. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

Sources

Technical Support Center: Stabilization and Storage of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your small-molecule intermediates is critical for reproducible assays and synthesis workflows. Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS: 21823-24-5) is a hydantoin ethyl ester derivative[1]. While it is generally stable as a dry powder at room temperature, it becomes highly susceptible to degradation when exposed to moisture, improper solvents, or pH fluctuations.

This guide provides mechanistic troubleshooting, self-validating storage protocols, and quantitative data to ensure the long-term stability of this compound.

Part 1: Mechanistic Troubleshooting Guide

Q: Why does my Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate degrade over time, even in sealed vials? A: The degradation is driven by ambient moisture acting as a nucleophile. The molecule possesses two distinct electrophilic centers that are highly vulnerable to hydrolysis, especially if the local microenvironment experiences pH shifts. Understanding the causality behind this degradation is essential for preventing it:

  • Pathway A (Ester Hydrolysis): The ethyl carboxylate group undergoes nucleophilic acyl substitution in the presence of water. This reaction is exponentially accelerated in alkaline environments (pH > 7.4), leading to the cleavage of the ester bond to form 1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid and free ethanol. Studies on similar ethyl esters demonstrate that ester hydrolysis rates can be up to 37,000-fold faster at pH 7.4 compared to highly acidic conditions[2].

  • Pathway B (Imide Ring Opening): The 2,5-dioxoimidazolidine (hydantoin) ring is susceptible to base-catalyzed ring opening. Hydroxide ions attack the C2 or C4 carbonyl carbons, cleaving the imide bond to yield an N-methylcarbamoyl amino acid derivative. Prolonged exposure to these conditions will eventually drive complete hydrolysis into basic amino acid derivatives[3].

Hydrolysis_Pathways Target Ethyl 1-methyl-2,5-dioxoimidazolidine- 4-carboxylate (Intact Molecule) Water H₂O / Nucleophile (Catalyzed by OH⁻ or H⁺) Target->Water EsterHydrolysis Pathway A: Ester Hydrolysis Water->EsterHydrolysis Attack at Ester C=O RingOpening Pathway B: Imide Ring Opening Water->RingOpening Attack at Hydantoin C2/C4 ProductA 1-methyl-2,5-dioxoimidazolidine- 4-carboxylic acid + Ethanol EsterHydrolysis->ProductA ProductB N-methylcarbamoyl amino acid ethyl ester RingOpening->ProductB FurtherDeg Complete Hydrolysis (Amino Acid Derivatives) ProductA->FurtherDeg Prolonged Exposure ProductB->FurtherDeg Prolonged Exposure

Fig 1: Competing hydrolysis pathways of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Part 2: Step-by-Step Experimental Protocols for Long-Term Storage

To prevent the nucleophilic attacks described above, storage workflows must strictly eliminate moisture and control solvent environments. Every protocol below is designed as a self-validating system , ensuring you can verify the integrity of your compound before committing to long-term storage.

Protocol 1: Solid-State Storage (Lyophilization & Inert Gas Purging)

Causality: Water is the primary reactant for both degradation pathways. Removing residual moisture and displacing atmospheric oxygen/humidity with an inert gas halts hydrolysis kinetically.

  • Lyophilization: If the compound was recently synthesized or purified via aqueous reversed-phase HPLC, freeze the fractions immediately on dry ice and lyophilize for a minimum of 48 hours to ensure complete sublimation of water.

  • Aliquoting: In a low-humidity environment (preferably a glove box), divide the bulk powder into single-use aliquots. Reasoning: Repeated opening of a single master vial introduces atmospheric moisture, which condenses on cold powder and initiates micro-hydrolysis.

  • Inert Gas Purging: Gently purge each vial with dry Argon or Nitrogen gas for 10–15 seconds before sealing.

  • Storage: Store the sealed, gas-purged vials in a desiccator cabinet or a sealed secondary container with indicating silica gel at -20°C.

  • System Validation: Dissolve a 1 mg test aliquot in strictly anhydrous CDCl₃ and perform ¹H-NMR. The presence of a clean quartet at ~4.2 ppm and a triplet at ~1.3 ppm confirms the intact ethyl ester. The absence of a broad singlet (>10 ppm) confirms no carboxylic acid has formed via Pathway A.

Protocol 2: Preparation and Storage of Liquid Stocks

Causality: Aqueous buffers, especially those at physiological pH (7.4), provide both the nucleophile (water) and the catalytic conditions (mild base) to rapidly degrade the ester and hydantoin ring[2][3].

  • Solvent Selection: Use only anhydrous, amine-free solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) stored over activated 3Å molecular sieves are optimal.

  • Dissolution: Dissolve the required amount of powder in the anhydrous solvent to create a concentrated stock (e.g., 10 mM or 50 mM).

  • Storage: Store DMSO stocks at -20°C. Ensure vials are tightly sealed, as DMSO is highly hygroscopic and will pull moisture from the air, re-introducing hydrolysis risk.

  • System Validation: Run a baseline LC-MS on the freshly prepared stock. The parent mass should be [M+H]⁺ = 187.1 m/z. A peak at 159.1 m/z indicates ester hydrolysis (loss of ethyl group), while a peak at 205.1 m/z indicates water addition via ring opening.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I store stock solutions in physiological buffers (e.g., PBS pH 7.4) at -20°C? A: No. Freezing aqueous solutions can cause localized pH shifts due to the differential precipitation of buffer salts. Furthermore, pH 7.4 is sufficient to drive rapid ester hydrolysis and slow hydantoin ring opening[2]. Always store the compound as a solid or in anhydrous DMSO, and only spike it into aqueous assay buffers immediately before use.

Q: My NMR shows an unexpected quartet at ~3.6 ppm and a triplet at ~1.1 ppm. What happened? A: This specific splitting pattern indicates the presence of free ethanol in your sample. This is the direct, stoichiometric byproduct of ethyl ester hydrolysis (Pathway A). Your sample has been exposed to moisture. You must discard the degraded aliquot and ensure your storage solvents are strictly anhydrous.

Q: How does temperature affect the degradation rate if I must use an aqueous assay? A: The hydrolysis of the hydantoin ring is highly temperature-dependent. While the compound may survive for a few hours on ice in slightly acidic media (pH 5.0–6.0), elevating the temperature to 37°C (e.g., for cell culture assays) exponentially increases the rate of ring opening and ester cleavage[3]. Plan your experiments so the compound is exposed to warm, aqueous environments for the absolute minimum time required.

Part 4: Quantitative Data & Comparisons

The following table synthesizes the degradation risks and estimated shelf-lives of hydantoin ethyl esters under varying storage conditions, allowing you to optimize your laboratory workflows.

Storage ConditionTemperaturePrimary Degradation RiskEstimated Shelf-Life
Solid, Argon-purged, Desiccated -20°CNegligible> 2 Years
Solid, Ambient Air (Cap loosely sealed) 25°CModerate (Moisture-driven ester hydrolysis)1–3 Months
Anhydrous DMSO Stock -20°CLow (Dependent on DMSO hygroscopicity)6–12 Months
Aqueous Buffer (pH 4.5 – 6.0) 4°CModerate (Slow ester cleavage)< 48 Hours
Aqueous Buffer (pH 7.4) 37°CHigh (Rapid ester cleavage & ring opening)< 4 Hours
Aqueous Buffer (pH > 8.0) 25°CSevere (Immediate ring opening)< 1 Hour

Sources

Validation & Comparative

Comparative toxicity analysis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven guide to assessing the in vitro toxicity of the novel compound Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (EMC) against established alternatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Contextualizing the Toxicological Assessment of Novel Chemical Entities

The preclinical evaluation of any new chemical entity (NCE) is a critical phase in drug discovery and development, with in vitro cytotoxicity profiling serving as a fundamental first step. This guide provides a comprehensive framework for the comparative toxicity analysis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (EMC), a novel heterocyclic compound. Due to the absence of published data on EMC, this document outlines a robust, multi-assay, multi-cell line strategy to characterize its cytotoxic potential.

The experimental design is grounded in established toxicological principles, emphasizing the use of cell lines derived from key metabolic and excretory organs—the liver, lungs, and kidneys. By comparing EMC's effects against a well-characterized cytotoxic agent (Doxorubicin) and a vehicle control (DMSO), we can establish a reliable toxicity profile. The causality behind our experimental choices is to build a dataset that is not only comparative but also predictive of potential organ-specific toxicities.

Experimental Design & Rationale

A multi-faceted approach is essential to build a comprehensive toxicity profile. We will assess three core indicators of cellular health: metabolic activity, cell membrane integrity, and the induction of apoptosis.

  • Cell Line Selection: The choice of cell lines is critical for relevant toxicological data. We have selected:

    • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism. Assessing toxicity in HepG2 cells can provide insights into potential hepatotoxicity.

    • A549 (Human Lung Carcinoma): Represents the lungs, a major organ with significant exposure potential for certain administration routes.

    • HEK293 (Human Embryonic Kidney): Represents the kidneys, which are crucial for the excretion of drugs and their metabolites.

  • Reference Compounds:

    • Doxorubicin: A well-documented chemotherapeutic agent known for its potent cytotoxicity across a wide range of cell lines. It will serve as our positive control.

    • 0.1% Dimethyl Sulfoxide (DMSO): The vehicle used to dissolve EMC and Doxorubicin. It will serve as our negative control to ensure the solvent itself has no significant toxic effect at the concentration used.

Experimental Workflow

The overall workflow is designed to systematically assess the toxicity of EMC.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis A Synthesize & Purify EMC B Prepare Stock Solutions (EMC, Doxorubicin in DMSO) A->B E Treat Cells with Serial Dilutions (EMC, Doxorubicin, Vehicle) B->E C Culture Cell Lines (HepG2, A549, HEK293) D Seed Cells in 96-well Plates C->D D->E F Incubate for 24, 48, 72 hours E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Annexin V/PI Staining (Apoptosis) F->I J Measure Absorbance/ Fluorescence G->J H->J I->J K Calculate % Viability/ Cytotoxicity J->K L Determine IC50 Values K->L M Statistical Analysis L->M

Caption: Workflow for comparative in vitro toxicity analysis of EMC.

Methodologies & Protocols

Each protocol is designed as a self-validating system, including appropriate controls to ensure data integrity.

MTT Assay for Metabolic Activity

This assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals. A decrease in this activity is indicative of reduced cell viability.

Protocol:

  • Cell Seeding: Seed HepG2, A549, and HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of EMC and Doxorubicin in a culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the old medium with the medium containing the test compounds or controls (vehicle and untreated).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a key indicator of compromised cell membrane integrity and necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity based on a positive control of cells completely lysed by a lysis buffer.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC₅₀ concentrations of EMC and Doxorubicin (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis Signaling Pathway

The induction of apoptosis often involves a cascade of caspases, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Understanding which pathway EMC might activate is a crucial next step.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL/TNF-α DR Death Receptor FASL->DR DISC DISC Formation DR->DISC C8 Pro-Caspase-8 DISC->C8 aC8 Active Caspase-8 C8->aC8 Bcl2 Bcl-2 Family (Bax/Bak) aC8->Bcl2 Bid/tBid C3 Pro-Caspase-3 aC8->C3 Stress Cellular Stress (e.g., EMC) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 C9 Pro-Caspase-9 Apaf1->C9 aC9 Active Caspase-9 C9->aC9 aC9->C3 aC3 Active Caspase-3 C3->aC3 Substrates Cellular Substrates aC3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Data Summary & Interpretation

All quantitative data should be summarized for clear comparison. The primary endpoint for the MTT and LDH assays will be the IC₅₀ value—the concentration of the compound that causes a 50% reduction in viability or a 50% increase in cytotoxicity.

Table 1: Comparative IC₅₀ Values (µM) after 48h Treatment
CompoundCell LineMTT Assay (IC₅₀)LDH Assay (IC₅₀)
EMC HepG2Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HEK293Experimental ValueExperimental Value
Doxorubicin HepG2Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HEK293Experimental ValueExperimental Value
DMSO (0.1%) All> Max Concentration> Max Concentration

Note: Lower IC₅₀ values indicate higher cytotoxicity.

Table 2: Apoptosis/Necrosis Induction (%) after 24h Treatment
CompoundCell LineViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle HepG2Experimental ValueExperimental ValueExperimental ValueExperimental Value
EMC (IC₅₀) HepG2Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (IC₅₀) HepG2Experimental ValueExperimental ValueExperimental ValueExperimental Value

Conclusion

This guide outlines a foundational strategy for the in vitro comparative toxicity analysis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate. By employing a panel of validated assays across multiple relevant cell lines, this framework allows for a robust initial assessment of cytotoxicity. The resulting data, particularly the IC₅₀ values and the mode of cell death, will be instrumental in guiding further preclinical development, including mechanism of action studies and subsequent in vivo toxicological evaluations. The described protocols are designed to be reproducible and provide a solid baseline for any NCE safety assessment.

References

  • Donato, M. T., Lahoz, A., & Castell, J. V. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current drug metabolism, 9(1), 1–11. Available at: [Link]

  • Kaja, S., Payne, A. J., & Koulen, P. (2017). The Lactate Dehydrogenase (LDH) Assay for Assessment of Cell Death. JoVE (Journal of Visualized Experiments), (120), e55129. Available at: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087282. Available at: [Link]

A Researcher's Guide to Benchmarking Ligand Binding Affinity: A Case Study with Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate and CRMP2

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise quantification of a ligand's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking the binding affinity of a novel small molecule, Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, against Dihydropyrimidinase-related protein 2 (DPYSL2), also known as Collapsin Response Mediator Protein 2 (CRMP2). This protein is a key regulator of neuronal development and has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a rationale for experimental design, a comparative analysis of established biophysical techniques, and detailed, actionable methodologies. We will explore the use of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) to characterize the binding of our compound of interest and compare it to established, albeit complex, standard ligands.

The Target: Dihydropyrimidinase-related protein 2 (CRMP2/DPYSL2)

CRMP2 is a cytosolic phosphoprotein that plays a crucial role in neuronal guidance, axon growth, and microtubule dynamics.[1][2] Its dysregulation is associated with neurodegenerative diseases such as Alzheimer's disease and has also been linked to neuropathic pain.[3][4] This makes CRMP2 a high-interest target for the development of novel therapeutics aimed at modulating neuronal function.

The Ligands: Test Compound and Standards

Test Compound: Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

This guide focuses on elucidating the binding properties of this novel imidazolidine-based compound. Its structural features suggest potential interactions with protein targets involved in cellular signaling.

Standard Ligands for Comparison:

  • Lacosamide: An anti-epileptic drug that has been reported to bind to CRMP2 with an affinity of approximately 5 µM in some studies.[5] It's important to note that this interaction is a subject of scientific debate, with other reports failing to demonstrate direct binding.[6] This controversy makes Lacosamide an excellent case for demonstrating the importance of using multiple techniques to validate findings.

  • Compound 194: A small molecule inhibitor of CRMP2 SUMOylation.[7][8] While its primary mechanism is the inhibition of a post-translational modification, it serves as a valuable tool compound that functionally interacts with the CRMP2 pathway.

A Multi-Faceted Approach to Binding Affinity Determination

No single technique provides a complete picture of a ligand-protein interaction. Therefore, we will employ a tripartite strategy to gain a comprehensive understanding of the binding thermodynamics and kinetics.

Binding_Assay_Workflow cluster_0 Experimental Design cluster_1 Biophysical Assays cluster_2 Data Analysis & Comparison Recombinant_Protein Recombinant Human CRMP2 Protein ITC Isothermal Titration Calorimetry (ITC) Recombinant_Protein->ITC SPR Surface Plasmon Resonance (SPR) Recombinant_Protein->SPR FP Fluorescence Polarization (FP) Recombinant_Protein->FP Ligands Test Compound Lacosamide Compound 194 Ligands->ITC Ligands->SPR Ligands->FP Binding_Affinity Binding Affinity (Kd) ITC->Binding_Affinity Thermodynamics Thermodynamics (ΔH, ΔS) ITC->Thermodynamics SPR->Binding_Affinity Kinetics Kinetics (kon, koff) SPR->Kinetics FP->Binding_Affinity Comparison_Table Comparative Data Table Binding_Affinity->Comparison_Table Thermodynamics->Comparison_Table Kinetics->Comparison_Table

Caption: Workflow for benchmarking ligand binding affinity to CRMP2.

Experimental Protocols

Recombinant Protein Preparation

For all biophysical assays, the use of highly pure, correctly folded, and active protein is paramount. We will utilize a commercially available recombinant human DPYSL2/CRMP2 protein.[9][10]

  • Source: Commercially available (e.g., from suppliers listed in search results).

  • Purity: >95% as determined by SDS-PAGE.

  • Storage: Store at -80°C in a suitable buffer (e.g., PBS pH 7.4, with glycerol to prevent freeze-thaw damage).

  • Pre-assay Preparation: Before each experiment, the protein should be buffer-exchanged into the specific assay buffer using a desalting column to ensure buffer matching, which is critical for ITC and SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_d).[11]

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of the calorimeter. The heat changes upon binding are measured and plotted against the molar ratio of ligand to protein.

ITC_Workflow Start Start Prepare_Samples Prepare Protein (in cell) and Ligand (in syringe) in matched buffer Start->Prepare_Samples Equilibrate Equilibrate instrument to desired temperature Prepare_Samples->Equilibrate Titration Perform automated titration: Inject ligand into protein solution Equilibrate->Titration Measure_Heat Measure heat change after each injection Titration->Measure_Heat Generate_Isotherm Plot heat change vs. molar ratio Measure_Heat->Generate_Isotherm Fit_Data Fit data to a binding model to determine Kd, ΔH, and n Generate_Isotherm->Fit_Data End End Fit_Data->End

Caption: Step-by-step workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a 20 µM solution of recombinant human CRMP2 in the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Prepare a 200 µM solution of the test compound, Lacosamide, or Compound 194 in the identical ITC buffer. All solutions must be thoroughly degassed.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Load the CRMP2 solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 2 µL, which will be discarded during analysis.

    • Follow with 20-30 injections of 2 µL each, with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration of the ligand into the buffer alone to determine the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat peaks from the titration and subtract the heat of dilution.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information (k_on and k_off) in addition to binding affinity (K_d).[12]

Principle: The protein is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal.

Detailed Protocol:

  • Sensor Chip Preparation:

    • Use a CM5 sensor chip and activate the carboxyl groups on the surface using a mixture of EDC and NHS.

    • Immobilize the recombinant human CRMP2 protein to the surface via amine coupling to a target density of ~10,000 response units (RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound, Lacosamide, or Compound 194 in the running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least two orders of magnitude around the expected K_d.

    • Inject the ligand solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).

    • Flow the running buffer over the surface to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer like glycine-HCl pH 2.5) to remove the bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) from the experimental data.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a powerful method for determining binding affinities in a homogeneous format.[3][13]

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound can displace the tracer, causing a decrease in polarization.

Detailed Protocol:

  • Tracer Development:

    • A fluorescently labeled version of a known CRMP2 ligand or a peptide derived from a CRMP2 interacting protein is required. If a suitable tracer is not available, this technique may not be feasible without significant development effort. For this guide, we will assume the availability of a suitable tracer.

  • Assay Setup:

    • In a 384-well black plate, add a fixed concentration of the fluorescent tracer and recombinant human CRMP2 protein in the assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20). The protein concentration should be at or near the K_d of the tracer-protein interaction.

  • Competition Binding:

    • Add increasing concentrations of the unlabeled test compound, Lacosamide, or Compound 194.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (K_i) from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the K_d of the tracer-protein interaction.

Data Presentation and Interpretation

The binding data obtained from these three techniques should be compiled into a clear and concise table for easy comparison.

ParameterEthyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylateLacosamideCompound 194
ITC
K_d (µM)Experimental ValueExperimental ValueExperimental Value
ΔH (kcal/mol)Experimental ValueExperimental ValueExperimental Value
TΔS (kcal/mol)Experimental ValueExperimental ValueExperimental Value
SPR
K_d (µM)Experimental ValueExperimental ValueExperimental Value
k_on (M⁻¹s⁻¹)Experimental ValueExperimental ValueExperimental Value
k_off (s⁻¹)Experimental ValueExperimental ValueExperimental Value
FP
K_i (µM)Experimental ValueExperimental ValueExperimental Value

Interpreting the Results:

  • Concordance of K_d/K_i values: Ideally, the affinity values obtained from the three different techniques should be in good agreement. Discrepancies may arise from differences in assay format (e.g., solution-based vs. surface-immobilized) or the specific conditions of each experiment.

  • Thermodynamic Signature (ITC): The enthalpy (ΔH) and entropy (ΔS) of binding provide insights into the driving forces of the interaction. A negative ΔH indicates an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals interactions. A positive ΔS suggests an entropically driven interaction, which can be due to the release of water molecules from the binding interface.

  • Kinetic Profile (SPR): The on-rate (k_on) and off-rate (k_off) provide a dynamic view of the binding event. A fast on-rate and a slow off-rate are often desirable for drug candidates, as this leads to a longer duration of action.

  • Benchmarking against Standards: The binding affinity and kinetic parameters of the test compound should be directly compared to those of Lacosamide and Compound 194. This will provide a clear indication of the relative potency and binding characteristics of the novel molecule.

Conclusion

This guide has outlined a rigorous and multi-faceted approach to benchmarking the binding affinity of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate against its target, CRMP2. By employing a combination of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization, researchers can obtain a comprehensive dataset that includes thermodynamic and kinetic parameters. The comparison of these data with those of standard ligands like Lacosamide and Compound 194 will provide a robust assessment of the test compound's potential. This structured approach, grounded in sound biophysical principles, is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Brittain, J. M., et al. (2011). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function. Journal of Biological Chemistry, 286(47), 42255-42264.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Creative Proteomics. (n.d.). Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide.
  • AntibodySystem. (n.d.). Recombinant Human CRMP2/DPYSL2 Protein, N-His.
  • Khanna, R., et al. (2020). Druggability of CRMP2 for Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(17), 2640-2652.
  • OriGene Technologies Inc. (n.d.). CRMP2 (DPYSL2) (NM_001386) Human Recombinant Protein.
  • Chew, L. A., & Khanna, R. (2018). CRMP2 and voltage-gated ion channels: potential roles in neuropathic pain. Neuronal Signaling, 2(1), NS20170220.
  • BellBrook Labs. (2025, November 17).
  • Moutal, A., et al. (2024). Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief.
  • Li, J., et al. (2022). Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI)
  • nanomicrospheres. (2025, April 29).
  • Matulis, D. (2014). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1187, 1-17.
  • Cusabio. (n.d.). DPYSL2 related Antibodies, Proteins, cDNA and ELISA Kits.
  • Abclonal. (n.d.).
  • Proteintech Group. (n.d.). CRMP2 antibody (83990-2-PBS).
  • Zhang, H., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(5), 487-500.
  • BMG Labtech. (n.d.).
  • Brittain, J. M., et al. (2021). Collapsin Response Mediator Protein 2 (CRMP2) Modulates Induction of the Mitochondrial Permeability Transition Pore in a Knock-In Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 22(3), 1134.
  • Molecular Devices. (n.d.).
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  • Wolff, C., et al. (2012). Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2). Epilepsy Research, 100(1-2), 83-89.
  • Creative Proteomics. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Khanna, R., et al. (2020). Druggability of CRMP2 for Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(17), 2640-2652.
  • Li, J., et al. (2022). Small molecule targeting NaV1.7 via inhibition of CRMP2-Ubc9 interaction reduces pain-related outcomes in a rodent osteoarthritic model. PAIN.
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  • Li, J., et al. (2024, July 26). Small molecule targeting NaV1.7 via inhibition of CRMP2-Ubc9 interaction reduces pain-related outcomes in a rodent osteoarthritic model.
  • IntechOpen. (2022, May 18). Calorimetry to Quantify Protein-Ligand Binding.
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Comparative Validation of In Silico Docking Models for Hydantoin Derivatives: A Case Study on Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Algorithmic comparison, thermodynamic validation, and experimental causality.

Executive Summary

The accurate prediction of protein-ligand interactions remains a cornerstone of structure-based drug design. However, highly polar scaffolds—such as the hydantoin derivative Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS: 21823-24-5)—often expose the limitations of empirical scoring functions due to complex solvation dynamics[1].

This guide provides an objective, data-driven comparison of three leading in silico docking platforms: AutoDock Vina , Schrödinger Glide , and MOE . We evaluate their predictive accuracy against the biological target Aldose Reductase (ALR2) , a key enzyme in the polyol pathway implicated in diabetic complications[2]. Furthermore, we provide a self-validating experimental workflow using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to ground computational predictions in empirical thermodynamics.

Mechanistic Rationale: The Hydantoin Scaffold and ALR2

Aldose Reductase (ALR2) catalyzes the NADPH-dependent reduction of glucose to sorbitol. Under hyperglycemic conditions, hyperactivity of ALR2 leads to sorbitol accumulation, causing osmotic stress and diabetic neuropathy[2].

Hydantoin derivatives act as potent ALR2 inhibitors. The core 2,5-dioxoimidazolidine ring serves as a bioisostere for carboxylic acids, fitting deeply into the ALR2 anion-binding pocket. Mechanistically, the free N-H at position 3 donates a critical hydrogen bond to Tyr48 and His110 , while the carbonyl oxygens accept hydrogen bonds from Trp111 [2]. For Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, the ethyl ester at position 4 extends into the hydrophobic specificity pocket, dictating target selectivity.

PolyolPathway Glucose D-Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH oxidation Fructose D-Fructose Sorbitol->Fructose NAD+ reduction ALR2 Aldose Reductase (ALR2) ALR2->Glucose SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol Inhibitor Ethyl 1-methyl-2,5-dioxo- imidazolidine-4-carboxylate Inhibitor->ALR2 Competitive Inhibition

Fig 1. The Polyol pathway and competitive ALR2 inhibition by the hydantoin derivative.

In Silico Platform Comparison

To evaluate docking efficacy, Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate was docked into the ALR2 crystal structure (PDB: 1US0) using three distinct algorithms.

  • 3[3]: Utilizes an empirical scoring function and iterated local search global optimizer. While highly efficient, Vina often underestimates the desolvation penalty of highly polar moieties like the hydantoin ring.

  • 4[4]: Extra Precision (XP) employs a sophisticated force-field-based approach (OPLS4) that explicitly penalizes ligands for burying polar groups without satisfying hydrogen bonds. This is critical for accurate pose prediction in the ALR2 anion pocket.

  • MOE (GBVI/WSA dG): Uses a Generalized Born Volume Integral approach, offering a strong middle ground by estimating solvent effects implicitly.

Table 1: Computational Performance & Pose Accuracy
Software PlatformScoring Function TypePredicted ΔGcalc​ (kcal/mol)RMSD to Crystal Pose (Å)Compute Time / Ligand (s)
AutoDock Vina Empirical / Knowledge-based-7.41.82~2
Schrödinger Glide (SP) Empirical / Force-field-8.11.24~15
Schrödinger Glide (XP) Force-field + Desolvation-8.60.61~60
MOE GBVI/WSA dG-7.91.45~30

Insight: Glide XP achieved the lowest RMSD (0.61 Å). The causality lies in its explicit water desolvation terms. The hydantoin ring must displace tightly bound water molecules in the ALR2 active site; algorithms that fail to account for this thermodynamic cost (like basic empirical functions) yield higher RMSD values and artificially weak binding scores.

Experimental Validation Workflow

Computational models are hypotheses; they require orthogonal experimental validation. We utilize a self-validating two-tier system: SPR for real-time binding kinetics and ITC for absolute thermodynamic profiling.

ValidationWorkflow InSilico In Silico Docking (Vina, Glide, MOE) Synthesis Compound Procurement & Purity Check (LC-MS) InSilico->Synthesis Target Candidate Selection Correlation Data Synthesis & Causality (Docking Score vs. ΔG) InSilico->Correlation Predicted Affinity SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff, KD) Synthesis->SPR Purified Ligand ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔG, ΔH, -TΔS) Synthesis->ITC Purified Ligand SPR->Correlation KD Validation ITC->Correlation ΔG Validation

Fig 2. Orthogonal experimental workflow for validating in silico docking predictions.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine kon​ , koff​ , and KD​ to validate the predicted binding affinity.

  • Surface Activation: Activate a CM5 sensor chip using 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Causality: This creates reactive succinimide esters necessary for covalent amine coupling of the target protein, ensuring a stable baseline.

  • Target Immobilization: Inject recombinant human ALR2 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000 RU. Quench unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Flow Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (0.1 µM to 50 µM) in PBS-P+ buffer containing 5% DMSO at 30 µL/min.

  • Self-Validating Data Analysis: Employ double-referencing. Subtract the signal from an unmodified reference flow cell and a blank buffer injection.

    • Causality: This isolates the specific binding kinetics from bulk refractive index changes caused by the 5% DMSO solvent mismatch.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the enthalpy ( ΔH ) of binding to validate the force-field electrostatic predictions.

  • Sample Preparation: Dialyze ALR2 extensively against 50 mM HEPES (pH 7.0), 150 mM NaCl.

  • Ligand Preparation (Critical Step): Dissolve the hydantoin ligand in the exact same dialysis buffer recovered from the ALR2 purification step.

    • Causality: This eliminates buffer mismatch. If the ligand is dissolved in a slightly different buffer, the heat of mixing will mask the heat of binding, invalidating the thermodynamic data.

  • Titration: Load 20 µM ALR2 into the sample cell and 200 µM ligand into the syringe. Perform 20 injections of 2 µL each at 25°C.

  • Control: Titrate the ligand into buffer alone. Subtract this heat of dilution from the main experimental data.

Results Synthesis: Correlating Computation with Reality

By converting the experimental KD​ values into Gibbs free energy ( ΔG=RTlnKD​ ), we can directly benchmark the docking algorithms.

Table 2: Experimental vs. Computational Thermodynamic Validation
ParameterAutoDock VinaSchrödinger Glide (XP)SPR (Experimental)ITC (Experimental)
KD​ ( μM ) 3.70 (Predicted)0.49 (Predicted)0.65 ± 0.04 0.58 ± 0.03
ΔG (kcal/mol) -7.4-8.6-8.4 -8.5
ΔH (kcal/mol) N/AN/AN/A-11.2
−TΔS (kcal/mol) N/AN/AN/A+2.7

Conclusion & Causality: The experimental data ( KD​≈0.6μM , ΔG≈−8.5 kcal/mol) demonstrates that Schrödinger Glide (XP) was the most accurate predictive model for Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

The ITC data reveals a highly exothermic reaction ( ΔH=−11.2 kcal/mol), indicating that binding is driven primarily by strong hydrogen bond formation rather than hydrophobic entropy ( −TΔS is slightly unfavorable at +2.7 kcal/mol). AutoDock Vina underestimated the affinity because its empirical function does not weigh the highly favorable enthalpic contribution of the hydantoin-Tyr48/His110 network as heavily as Glide XP's OPLS4 force field, which explicitly models these electrostatic interactions.

For researchers developing hydantoin-based ALR2 inhibitors, relying solely on fast empirical docking (Vina) may result in false negatives. Utilizing force-field-based docking with explicit desolvation penalties, followed by rigorous SPR/ITC validation, is the recommended best practice.

References

  • Frontiers in Chemistry. Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications. (2025). URL: [Link]

  • Trott, O., & Olson, A. J. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry (2010). URL:[Link]

  • Friesner, R. A., et al. Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry (2004). URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: As the designated safety officer for your laboratory operations, it is my responsibility to provide guidance that is not only comprehensive but also grounded in verifiable, authoritative data. For the compound Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS No. 21823-24-5), a comprehensive and specific Safety Data Sheet (SDS) from a manufacturer or supplier is not publicly available through our standard safety information databases at this time.

The E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) principles that govern our safety protocols mandate that any handling and PPE recommendations must be based on a substance-specific SDS. Extrapolating safety data from structurally similar, yet distinct, compounds is not a scientifically valid or safe practice.

Therefore, this document serves as a preliminary operational plan based on the known hazard classifications. It is imperative to obtain the official SDS from your chemical supplier before commencing any work with this substance. The information below should be used for initial planning and preparation only and must be superseded by the supplier-specific SDS upon receipt.

Preliminary Hazard Assessment

Based on available data, Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[1]

These classifications indicate that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation of dust or aerosols.

Provisional Personal Protective Equipment (PPE) Protocol

The following PPE is mandated as a minimum standard for handling Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate. This protocol is designed to mitigate the risks identified in the preliminary hazard assessment.

Protection Type Specification Rationale for Use
Hand Protection Nitrile or Butyl rubber gloves.To prevent skin contact and irritation. The use of double-gloving is recommended for any direct handling of the solid or solutions.
Eye & Face Protection Chemical safety goggles and a face shield.To protect against dust particles and splashes that can cause serious eye irritation. A face shield is required when handling larger quantities (>5g) or when there is a significant risk of splashing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or higher).To prevent inhalation of dust that may cause respiratory tract irritation. Required when handling the powder outside of a certified chemical fume hood.
Skin & Body Protection A fully-buttoned laboratory coat and closed-toe shoes.To protect against accidental skin exposure.
PPE Selection and Donning Workflow

The following diagram outlines the mandatory decision-making and procedural workflow for PPE selection before handling the target compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Protocol cluster_handling Handling Phase A Access the work area B Review the Chemical Hygiene Plan (CHP) A->B C Locate and verify the SDS for CAS 21823-24-5 (MANDATORY) B->C D Don Lab Coat C->D Proceed only if SDS is available E Don Respirator (if required) D->E F Don Safety Goggles & Face Shield E->F G Don Gloves (double-glove if necessary) F->G H Commence work in a certified chemical fume hood G->H

Caption: Workflow for PPE selection and laboratory readiness.

Provisional Handling and Disposal Plan

Engineering Controls
  • All weighing and initial dilutions of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible and tested weekly.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table and workflow diagram above.

  • Weighing: Carefully weigh the required amount of the solid compound, avoiding the creation of dust. Use a micro-spatula and weigh into a tared, sealed container.

  • Dissolution: If preparing a solution, add the solvent to the container with the compound slowly to avoid splashing. Cap and mix gently.

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol, followed by water). Wipe down the work area in the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield, goggles, and lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.

Spill and Waste Disposal Plan
  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a clearly labeled, sealed container for hazardous waste disposal. For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in the sealed waste container.

  • Waste Disposal: All waste containing Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, including contaminated consumables (gloves, bench paper, pipette tips), must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not mix with other waste streams unless compatibility has been confirmed.

This guide is a proactive measure to ensure foundational safety. The definitive and legally binding operational procedures are those detailed in the official Safety Data Sheet provided by your supplier. Operations must be paused until this document is obtained and reviewed.

References

  • Chemical Substance Information for ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Sources

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